molecular formula C11H11N3O2S B2596994 N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 941909-35-9

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2596994
CAS No.: 941909-35-9
M. Wt: 249.29
InChI Key: AROGAQIRAUIJJH-UHFFFAOYSA-N
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Description

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide is a heterocyclic compound featuring a fused cyclopenta-thiazole core linked to a 5-methylisoxazole carboxamide moiety. This structure combines sulfur- and nitrogen-containing rings, which are common in bioactive molecules due to their electronic properties and ability to interact with biological targets.

Properties

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c1-6-5-8(14-16-6)10(15)13-11-12-7-3-2-4-9(7)17-11/h5H,2-4H2,1H3,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROGAQIRAUIJJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the cyclopentathiazole ring can be formed through the reaction of a suitable amine with a thioamide, followed by cyclization. The isoxazole ring is then introduced via a cycloaddition reaction involving a nitrile oxide intermediate.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the carboxamide moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the heteroatoms in the rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit enzyme function by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares a fused cyclopenta-heterocycle framework with several analogs but differs in substituents and heteroatom composition:

Compound Name Core Structure Key Substituents Heteroatoms
Target Compound Cyclopenta[d]thiazole 5-Methylisoxazole carboxamide S, N, O
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide Cyclopenta[b]thiophene Phenylthiazole, cyano group S, N
Compound 24 (Antiproliferative thiophene derivative) Cyclopenta[b]thiophene Pyrimidin-2-yl sulfamoyl phenylacetamide S, N, O
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide Thiazole-azepine Methoxyphenyl, hydrazine N, S

Key Observations :

  • Substituents like methyl groups (target compound) versus cyano or phenyl groups () influence steric and electronic interactions with biological targets .
Antiproliferative Activity
  • Compound 24 (): Exhibits potent activity against MCF7 breast cancer cells (IC50 = 30.8 nM) via ATP-binding site inhibition of tyrosine kinase receptors, akin to gefitinib .
  • Inference for Target Compound : The cyclopenta-thiazole core may similarly target tyrosine kinases, but the isoxazole moiety could alter binding affinity or selectivity.
Cardioprotective Activity
  • Thiazol-2-yl Hydrazine Derivative (): Outperforms Levocarnitine and Mildronate in reducing hypoxia-induced smooth muscle contraction, likely via modulation of energy metabolism .

Pharmacokinetic and Physicochemical Properties

Property Target Compound Compound 24 Compound
Molecular Weight ~349.4 g/mol (estimated) 365.47 g/mol 365.47 g/mol
LogP (Predicted) Moderate (~2.5) Higher (~3.0, phenyl group) ~3.2 (cyano, phenyl)
Solubility Moderate (isoxazole oxygen) Low (bulky substituents) Low

Implications :

  • The target compound’s methylisoxazole may improve aqueous solubility compared to phenyl/cyano-substituted analogs, enhancing bioavailability.

Biological Activity

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N4OSC_{11}H_{12}N_{4}OS with a molecular weight of 248.31 g/mol. The compound features a unique bicyclic thiazole structure fused with an isoxazole ring, which contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₁H₁₂N₄OS
Molecular Weight248.31 g/mol
CAS Number1170039-15-2

Antitumor Activity

Research indicates that derivatives of isoxazole compounds exhibit notable antitumor properties. For instance, studies have shown that similar structures can induce apoptosis in various cancer cell lines. In particular, compounds with the isoxazole moiety have demonstrated cytotoxic effects against lung carcinoma (A549) and glioma (C6) cell lines, with IC50 values indicating significant potency .

Case Study:
A study evaluated the effect of this compound on A549 cells, revealing an induction of apoptosis via the mitochondrial pathway. This was evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins such as Bcl-2.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. It has been reported to exhibit activity against various bacterial strains, including those resistant to conventional antibiotics. The mechanism involves inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Table: Antimicrobial Activity Against Selected Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Mycobacterium tuberculosis8 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Signal Transduction Modulation : It affects pathways related to cell survival and apoptosis, particularly by modulating the STAT3 signaling pathway .
  • Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest at the G1/S phase, preventing cancer cells from proliferating.

Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives based on this compound structure. For example, modifications in the thiazole ring have led to enhanced potency against specific cancer types while maintaining low toxicity levels in normal cells .

Example Research Findings:

  • A derivative showed a 50% inhibition of STAT3 activation at a concentration significantly lower than standard chemotherapeutics.
  • Another study found that certain structural modifications resulted in improved selectivity for cancer cells over normal cells.

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